2,4-dibromo-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-benzothiophene is an organobromine compound with the molecular formula C8H4Br2S. It is a derivative of benzothiophene, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-1-benzothiophene can be synthesized through the bromination of benzothiophene. One common method involves the reaction of benzothiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds at room temperature, yielding this compound as the major product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of benzothiophene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzothiophenes.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of benzothiophene.
Scientific Research Applications
2,4-Dibromo-1-benzothiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism by which 2,4-dibromo-1-benzothiophene exerts its effects depends on the specific application. In biological systems, it may interact with cellular proteins and enzymes, disrupting normal cellular functions. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
- 2,3-Dibromo-1-benzothiophene
- 2,5-Dibromo-1-benzothiophene
- 2,4-Dibromo-3-methylthiophene
Comparison: 2,4-Dibromo-1-benzothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 2,3-dibromo-1-benzothiophene, it has different electronic properties and steric effects, making it suitable for different synthetic applications.
Properties
CAS No. |
1892558-85-8 |
---|---|
Molecular Formula |
C8H4Br2S |
Molecular Weight |
292 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.